molecular formula C23H18ClNO4 B214402 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214402
M. Wt: 407.8 g/mol
InChI Key: ZGJPZSCLCQVATJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as LFM-A13, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a potent inhibitor of the nuclear factor-kappaB (NF-kappaB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one binds to the inhibitor of kappaB kinase (IKK) complex, which is responsible for the activation of NF-kappaB, and prevents its activation. This leads to the inhibition of NF-kappaB-mediated gene expression, resulting in the suppression of cell proliferation and inflammation.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cancer cell growth and autoimmune disorders, 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, increase the sensitivity of cancer cells to chemotherapy, and reduce the production of pro-inflammatory cytokines in autoimmune disorders. 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its high potency and specificity for the NF-kappaB pathway, which makes it a valuable tool for studying the role of NF-kappaB in various cellular processes. However, one limitation of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its potential off-target effects, which may affect the interpretation of experimental results. Therefore, it is important to use appropriate controls and validation methods to ensure the specificity of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in experimental studies.

Future Directions

There are several potential future directions for the study of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is the development of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives with improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of the therapeutic potential of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in other diseases, such as inflammatory bowel disease and cardiovascular diseases. Furthermore, the combination of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one with other therapeutic agents may enhance its efficacy and reduce the development of drug resistance. Finally, the elucidation of the molecular mechanisms underlying the antioxidant properties of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one may provide insights into the development of novel antioxidant therapies.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-acetylindole with benzylamine, followed by the reaction with chloroacetyl chloride and furan-2-carbaldehyde. The resulting product is then treated with potassium carbonate and hydrochloric acid to obtain 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in high yield. The synthesis method has been optimized to produce 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one with high purity and reproducibility, making it suitable for large-scale production.

Scientific Research Applications

1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to suppress the proliferation of T cells and B cells, which are involved in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

1-benzyl-5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

1-benzyl-5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C23H18ClNO4/c24-17-8-11-21-20(13-17)23(28,14-18(26)9-10-19-7-4-12-29-19)22(27)25(21)15-16-5-2-1-3-6-16/h1-13,28H,14-15H2/b10-9+

InChI Key

ZGJPZSCLCQVATJ-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.